

# A Comparative Analysis of Catalytic Systems for C-H Functionalization Using Nitrosobenzene

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## Compound of Interest

Compound Name: Nitrosobenzene

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The direct functionalization of carbon-hydrogen (C-H) bonds is a paramount goal in modern organic synthesis, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. **Nitrosobenzene** and its derivatives have emerged as versatile aminating agents in this field, enabling the formation of valuable C-N bonds. This guide provides a comparative analysis of prominent catalytic systems for C-H amination and amidation using nitrosoarenes, with a focus on catalysts based on rhodium, iron, copper, and palladium. The performance of these systems is evaluated based on yield, substrate scope, and reaction conditions, supported by experimental data.

## Performance Comparison of Catalytic Systems

The efficiency and applicability of catalytic systems for C-H functionalization with **nitrosobenzene** are highly dependent on the choice of metal catalyst, ligands, and reaction conditions. Below is a summary of quantitative data for representative catalytic systems.

Catalyst System	Substrate	Product	Yield (%)	Reaction Conditions	Reference
Rhodium					
[CpRh(III)]	2-Phenylpyridine	2-(2-Aminophenyl)pyridine	95	AgSbF <sub>6</sub> , DCE, 80 °C, 12 h	--INVALID-LINK--
[CpRh(III)]	1-Phenyl-1H-pyrazole	1-(2-Aminophenyl)-1H-pyrazole	89	AgSbF <sub>6</sub> , DCE, 80 °C, 12 h	--INVALID-LINK--
Iron					
Fe(OAc) <sub>2</sub> /4,7-dimethoxyphenanthroline	2-Allyl-1-nitrobenzene	3-Methyl-3,4-dihydro-2H-1,4-benzoxazine	85	PhSiH <sub>3</sub> , DME, 80 °C, 12 h	--INVALID-LINK--
Fe(Pc)	N-(4-methoxybenzyl)-2-methyl-N-(pent-4-en-1-yl)aniline	2-(4-methoxybenzyl)-4,4-dimethyl-3,4-dihydro-2H-benzo[b][1,2]thiazine	70	PhSiH <sub>3</sub> , DCE, 80 °C, 24 h	--INVALID-LINK--
Copper					
Cu(OTf) <sub>2</sub> /Bipyridine	N-Tosylaniline and 1,1-diphenylethylene	N-(2,2-diphenylvinyl)-4-methylbenzenesulfonamide	85	MnO <sub>2</sub> , K <sub>2</sub> CO <sub>3</sub> , Toluene, 110 °C, 12 h	--INVALID-LINK--
CuCl/AcOH	Benzoxazole and Benzylamine	N-benzyl-1,3-benzoxazol-2-amine	94	TBP, Toluene, 80 °C, 12 h	--INVALID-LINK--
Palladium					

Pd(OAc) <sub>2</sub>	2-Phenylaniline	Carbazole	95	K <sub>2</sub> S <sub>2</sub> O <sub>8</sub> , TFA, DCE, 100 °C, 24 h	--INVALID-LINK--
Pd(OAc) <sub>2</sub>	N-Sulfonyl-2-aminobiphenyl	N-Sulfonylcarbazole	91	Oxone, TFA, CH <sub>3</sub> CN, rt, 12 h	--INVALID-LINK--

## Experimental Protocols

Detailed methodologies for key experiments are provided below.

### Rhodium-Catalyzed C-H Amination of 2-Phenylpyridine with Nitrosobenzene

Procedure: To a screw-capped vial were added [Cp\*RhCl<sub>2</sub>]<sub>2</sub> (6.2 mg, 0.01 mmol, 2.5 mol%), AgSbF<sub>6</sub> (13.7 mg, 0.04 mmol, 10 mol%), 2-phenylpyridine (62.1 mg, 0.4 mmol), and **nitrosobenzene** (42.8 mg, 0.4 mmol). The vial was then taken into a glovebox, and 1,2-dichloroethane (DCE, 2.0 mL) was added. The reaction mixture was stirred at 80 °C for 12 hours. After cooling to room temperature, the mixture was filtered through a short pad of silica gel and washed with ethyl acetate. The filtrate was concentrated under reduced pressure, and the residue was purified by column chromatography on silica gel to afford the desired product.

### Iron-Catalyzed Intramolecular Allylic C-H Amination

Procedure: To an oven-dried vial equipped with a magnetic stir bar were added Fe(OAc)<sub>2</sub> (2.6 mg, 0.015 mmol, 3 mol%), 4,7-dimethoxy-1,10-phenanthroline (4.0 mg, 0.015 mmol, 3 mol%), and the nitroarene substrate (0.5 mmol). The vial was sealed with a septum and purged with argon. Anhydrous 1,2-dimethoxyethane (DME, 2.5 mL) was added, followed by phenylsilane (0.12 mL, 1.0 mmol). The reaction mixture was stirred at 80 °C for 12 hours. Upon completion, the reaction was cooled to room temperature, and the solvent was removed under reduced pressure. The residue was purified by flash column chromatography on silica gel.

### Copper-Catalyzed Oxidative C-H Amination of Alkenes

Procedure: In a sealed tube, Cu(OTf)<sub>2</sub> (10.9 mg, 0.03 mmol, 10 mol%), 2,2'-bipyridine (4.7 mg, 0.03 mmol, 10 mol%), N-tosylaniline (87.6 mg, 0.3 mmol), 1,1-diphenylethylene (54.1 mg, 0.3

mmol),  $\text{MnO}_2$  (78.2 mg, 0.9 mmol), and  $\text{K}_2\text{CO}_3$  (82.9 mg, 0.6 mmol) were combined. Toluene (3.0 mL) was added, and the tube was sealed and heated at 110 °C for 12 hours. After cooling, the reaction mixture was diluted with ethyl acetate and filtered through Celite. The filtrate was concentrated, and the crude product was purified by silica gel chromatography.

## Palladium-Catalyzed Intramolecular C-H Amination for Carbazole Synthesis

Procedure: To a round-bottom flask were added N-sulfonyl-2-aminobiphenyl (0.2 mmol),  $\text{Pd}(\text{OAc})_2$  (4.5 mg, 0.02 mmol, 10 mol%), and acetonitrile (2.0 mL). To this solution, a solution of Oxone (184.4 mg, 0.3 mmol) in trifluoroacetic acid (0.2 mL) and water (0.8 mL) was added dropwise at room temperature. The reaction mixture was stirred at room temperature for 12 hours. After completion, the reaction was quenched with a saturated aqueous solution of  $\text{NaHCO}_3$  and extracted with ethyl acetate. The combined organic layers were dried over  $\text{Na}_2\text{SO}_4$ , filtered, and concentrated. The residue was purified by flash chromatography.

## Visualizations

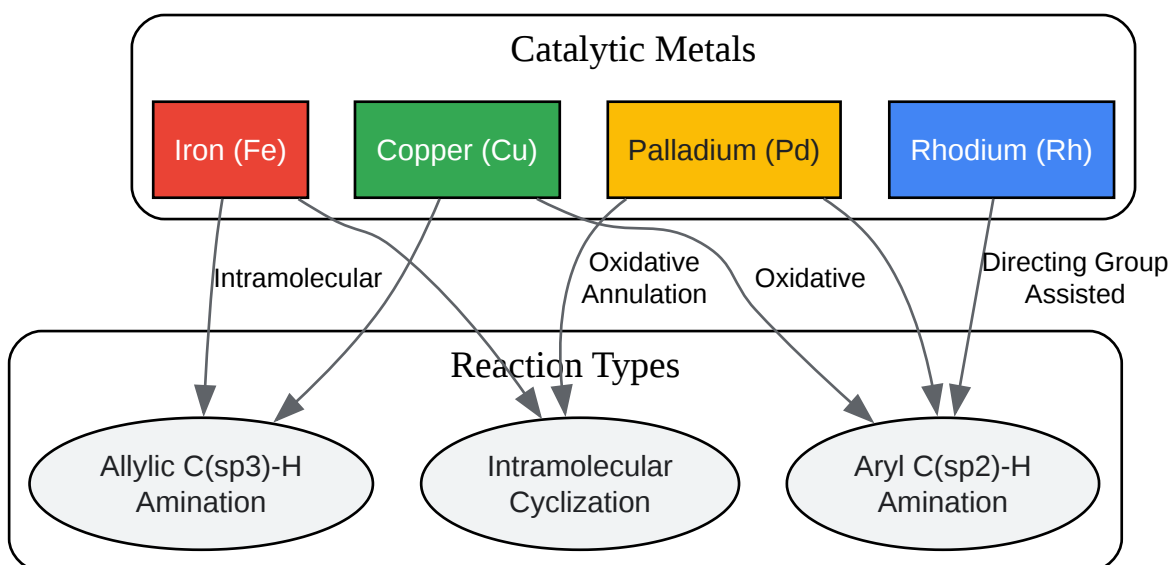
### General Experimental Workflow for Catalytic C-H Amination



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Caption: A generalized workflow for a typical transition metal-catalyzed C-H amination reaction.

## Logical Relationship of Catalytic Systems



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Caption: Relationship between catalytic metals and common C-H functionalization reactions using **nitrosobenzene**.

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## References

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